1-Fluorosulfonyloxy-propane

Description

Significance of Sulfur(VI) Fluorides in Modern Chemical Research

Sulfur(VI) fluorides are compounds containing a sulfur atom in its highest oxidation state (+6) bonded to at least one fluorine atom. This class of compounds has garnered significant attention for its remarkable stability and predictable reactivity. nih.gov Unlike their sulfonyl chloride counterparts, which can be prone to reduction, the sulfur-fluorine bond is exceptionally robust, resisting hydrolysis and oxidation. beilstein-journals.org

This stability, coupled with the ability to activate the S-F bond under specific conditions, has led to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. scispace.com SuFEx is considered a new generation of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of functional molecules. researchgate.netnih.gov The SuFEx process allows for the formation of strong and stable linkages (S-O, S-N, S-C) from a sulfur(VI) fluoride hub, making it invaluable in drug discovery, materials science, and chemical biology. scispace.comnih.gov

The reactivity of sulfur(VI) fluorides can be tuned by the other substituents on the sulfur atom, influencing the electrophilicity of the sulfur center. nih.gov This tunable reactivity is a cornerstone of their utility in designing chemical probes and covalent inhibitors for biological targets. ontosight.ai

Overview of Fluorosulfonate Esters as a Class of Reactive Intermediates and Reagents

Fluorosulfonate esters, with the general formula R-OSO₂F, are a key subclass of sulfur(VI) fluorides. In these esters, an organic group (R) is connected to the sulfonyl fluoride moiety through an oxygen atom. They are often compared to other sulfonates like triflates and tosylates, which are excellent leaving groups in nucleophilic substitution reactions.

Aryl fluorosulfonates, derived from phenols, have been extensively studied and utilized as versatile building blocks in organic synthesis. rsc.org They are readily prepared from phenols and sulfuryl fluoride (SO₂F₂) and have shown exceptional performance as electrophilic partners in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and carbonylation reactions. scispace.comnih.gov Their high reactivity, often milder reaction conditions compared to aryl halides, and reduced toxicity make them attractive alternatives in synthetic chemistry. nih.gov

In contrast, the synthesis and isolation of alkyl fluorosulfonates, such as 1-Fluorosulfonyloxy-propane, present a significant challenge. nih.gov The use of basic conditions in their synthesis often leads to a competing elimination reaction, where the fluorosulfate (B1228806) group is removed to form an alkene. nih.gov This has limited their widespread application compared to their aryl counterparts.

Structural and Chemical Context of this compound

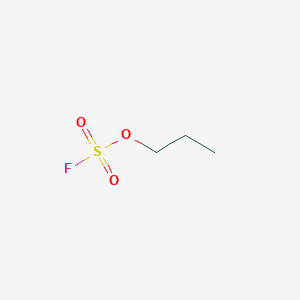

This compound, with the chemical formula CH₃CH₂CH₂OSO₂F, is the propyl ester of fluorosulfuric acid. Its structure consists of a propyl group linked to a sulfur atom via an oxygen bridge. The sulfur atom is also double-bonded to two other oxygen atoms and single-bonded to a fluorine atom.

The presence of the electron-withdrawing fluorosulfonyl group makes the propyl group a potential target for nucleophilic attack, with the fluorosulfate anion being a good leaving group. However, as with other primary alkyl fluorosulfonates, it is expected to be highly reactive and susceptible to elimination reactions, particularly in the presence of a base.

The chemical properties of this compound are largely inferred from the general behavior of alkyl fluorosulfonates. The reactivity of the sulfur atom is somewhat attenuated compared to a sulfonyl fluoride due to the presence of the alkoxy group. nih.gov

Below is a data table summarizing the key structural and identifying information for this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Propyl fluorosulfate |

| Molecular Formula | C₃H₇FO₃S |

| Molecular Weight | 142.15 g/mol |

| Structure | CH₃CH₂CH₂OSO₂F |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13001-89-3 |

|---|---|

Molecular Formula |

C3H7FO3S |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1-fluorosulfonyloxypropane |

InChI |

InChI=1S/C3H7FO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3 |

InChI Key |

AUNWZUQPAFGHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluorosulfonyloxy Propane and Analogous Fluorosulfonates

Strategies for Carbon-Sulfur-Fluorine (C-SO₂F) Bond Formation

The construction of the C-SO₂F bond is a cornerstone in the synthesis of sulfonyl fluorides, which are analogous to fluorosulfonates. These methods can be broadly categorized into direct fluorosulfonylation, radical-mediated pathways, and strategies involving sulfur dioxide insertion.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation methods typically involve the reaction of a suitable precursor with a fluorosulfonylating agent. For the synthesis of 1-Fluorosulfonyloxy-propane, the most direct conceptual approach would be the reaction of 1-propanol (B7761284) with sulfuryl fluoride (B91410) (SO₂F₂). This reaction, typically carried out in the presence of a base, leads to the formation of the corresponding fluorosulfate (B1228806). researchgate.netwikipedia.org

General methods for the synthesis of aryl fluorosulfates from phenols and SO₂F₂ are well-documented and often proceed with high yields. researchgate.net These reactions can be performed under weakly basic conditions, for example, using triethylamine (B128534) as a base. researchgate.net The direct fluorosulfonylation of alcohols to alkyl fluorosulfates is also a known transformation.

Another approach involves the use of sulfonyl chlorides as precursors, which undergo a halogen exchange reaction with a fluoride source to yield the sulfonyl fluoride. nih.gov For instance, 1-propanesulfonyl chloride could be converted to 1-propanesulfonyl fluoride using a suitable fluorinating agent.

Radical-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

Radical-mediated approaches have emerged as powerful tools for the synthesis of aliphatic sulfonyl fluorides, offering alternative pathways that are often complementary to traditional methods. organic-chemistry.org These methods typically involve the generation of a fluorosulfonyl radical, which then reacts with a suitable organic substrate.

Photoredox catalysis has enabled the mild and efficient synthesis of alkyl sulfonyl fluorides. nih.govstanford.edu This technique allows for the generation of radicals under visible light irradiation, often at room temperature. For example, a method for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols has been developed using photoredox catalysis, which involves a halogen atom transfer (XAT) followed by SO₂ capture and fluorination. nih.gov The use of photoredox catalysis has also been demonstrated in the radical fluorosulfonylation of olefins. fluoridealert.orgbeilstein-journals.orgresearchgate.netorst.edu

A study on the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones provides a direct, one-step strategy to synthesize allyl sulfonyl fluorides, which are structurally related to aliphatic sulfonyl fluorides. stanford.edu Furthermore, a versatile photocatalytic approach for the inter- and intramolecular fluoroalkyl-sulfonylalkylation of alkenes and alkynes has been described, creating one C(sp³)-C(sp³) and two C(sp³)-S bonds in a single step. nih.gov

The generation of the fluorosulfonyl radical (•SO₂F) is a key step in radical-mediated fluorosulfonylation reactions. Various precursors have been developed to release this reactive species under specific conditions. researchgate.net

Historically, fluorosulfonyl chloride (FSO₂Cl) has been used as a precursor, but it is a hazardous gas. beilstein-journals.orgorst.edu More recently, bench-stable, solid-state reagents have been developed. One such class of reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. beilstein-journals.orgorst.edugoogle.com These redox-active salts can be activated under photoredox conditions to generate the fluorosulfonyl radical, enabling the fluorosulfonylation of olefins with high yields. beilstein-journals.orgorst.edu Another stable crystalline reagent is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which facilitates the fluorosulfurylation of phenols. google.com

Sulfur Dioxide Insertion and Fluorination Strategies

A prominent strategy for the synthesis of sulfonyl fluorides involves the insertion of sulfur dioxide (SO₂) into a carbon-metal or carbon-radical bond, followed by fluorination. This approach is particularly useful for synthesizing aryl and alkenyl sulfonyl fluorides.

Aryl sulfonyl fluorides can be synthesized from diaryliodonium salts under organophotocatalysis. This method utilizes the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a source of SO₂ and potassium bifluoride (KHF₂) as the fluorine source. Similarly, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed using sodium dithionite (B78146) (Na₂S₂O₄) as the SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source.

For aliphatic sulfonyl fluorides, a photocatalytic decarboxylative fluorosulfonylation of hypervalent iodine(III) carboxylates has been reported. This method also employs DABSO and KHF₂. Another approach involves the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters.

SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry for Fluorosulfonate Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers, has become a highly reliable method for creating connections between molecules. wikipedia.org This "click chemistry" approach relies on the reactivity of sulfonyl fluorides and fluorosulfates with nucleophiles.

SuFEx reactions are characterized by their wide substrate scope, mild reaction conditions, and high functional group tolerance. The core of SuFEx is the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, such as an alcohol or an amine, to form a stable S-O or S-N bond.

The synthesis of fluorosulfates, which are key components for SuFEx reactions, can be achieved by reacting phenols or alcohols with sulfuryl fluoride (SO₂F₂). researchgate.netresearchgate.net This reaction can be catalyzed by organic bases. The resulting aryl or alkyl fluorosulfates are often stable and can be used as "hubs" in subsequent SuFEx reactions to connect with other molecules. google.com The development of solid, stable SO₂F₂-donors like SuFEx-IT has simplified the synthesis of fluorosulfates and sulfamoyl fluorides, avoiding the handling of gaseous SO₂F₂. researchgate.net

Table 1: Selected Radical-Mediated Fluorosulfonylation Reactions

| Substrate Type | Radical Precursor | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Olefins | 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) | Photoredox Catalyst | Vinyl Sulfonyl Fluorides | beilstein-journals.orgorst.edu |

| Alkyl Bromides/Alcohols | Not specified | Photoredox Catalyst, XAT, SO₂ capture, fluorination | Alkyl Sulfonyl Fluorides | nih.gov |

| Allyl Sulfones | Not specified | Visible-light irradiation | Allyl Sulfonyl Fluorides | stanford.edu |

| Alkenes/Alkynes | Fluoroalkyl sulfinate salts | Photocatalyst | Fluoroalkyl-sulfonylalkylated products | nih.gov |

Table 2: Sulfur Dioxide Insertion and Fluorination Strategies for Sulfonyl Fluorides

| Starting Material | SO₂ Source | Fluorine Source | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Diaryliodonium salts | DABSO | KHF₂ | Organophotocatalysis | Aryl Sulfonyl Fluorides | |

| Aryl thianthrenium salts | Na₂S₂O₄ | NFSI | Palladium catalyst | Aryl Sulfonyl Fluorides | |

| Hypervalent iodine(III) carboxylates | DABSO | KHF₂ | Photocatalyst | Aliphatic Sulfonyl Fluorides | |

| Aliphatic carboxylic acid NHPI esters | Not specified | NFSI | Reductive conditions | Aliphatic Sulfonyl Fluorides |

Reaction with Sulfuryl Fluoride (SO2F2) and Hydroxy-Substituted Substrates

The direct reaction of hydroxy-substituted substrates, such as alcohols, with sulfuryl fluoride (SO₂F₂) gas is a primary method for the synthesis of alkyl fluorosulfonates, including this compound. This transformation is a key example of a SuFEx reaction. While aromatic alcohols (phenols) readily react with SO₂F₂ in the presence of a base to form aryl fluorosulfonates, the reaction with aliphatic alcohols can be more challenging. nih.govnih.gov

The classic SuFEx reaction between SO₂F₂ and alcohols typically requires a base catalyst, such as triethylamine (Et₃N), to proceed. nih.gov For instance, in the presence of Et₃N, SO₂F₂ reacts with aryl alcohols to form the corresponding aryl fluorosulfate, with the reaction typically stopping after the first substitution, leaving the second S-F bond of the fluorosulfate intact. nih.gov The reaction with primary amines and SO₂F₂ can also yield sulfamoyl fluorides. nih.gov The use of silyl-protected phenols or the presence of silicon additives can also facilitate these reactions efficiently. nih.gov

Recent advancements have focused on accelerating these reactions. For example, the use of a hindered guanidine (B92328) base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), in conjunction with hexamethyldisilazane (B44280) (HMDS), has been shown to significantly speed up the SuFEx reaction of sulfonyl fluorides with primary alkyl alcohols, with transformations often complete within 30 minutes at room temperature.

To circumvent the challenges of handling gaseous SO₂F₂, solid, shelf-stable precursors have been developed. One such example is a fluorosulfuryl imidazolium (B1220033) salt, which acts as an effective "F-SO₂⁺" donor and reacts readily with a range of phenols to provide aryl fluorosulfonates in high yields and with short reaction times. rsc.org Another approach involves the ex situ generation of SO₂F₂ from 1,1'-sulfonyldiimidazole (B1293689) in a two-chamber reactor, allowing for the convenient fluorosulfation of various phenols and hydroxylated heteroarenes. nih.gov

Table 1: Examples of SuFEx Reactions with Hydroxy-Substituted Substrates

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Alcohols | SO₂F₂ | Triethylamine (Et₃N) | Aryl Fluorosulfates | nih.gov |

| Phenols | Fluorosulfuryl Imidazolium Salt | - | Aryl Fluorosulfates | rsc.org |

| Phenols / Hydroxylated Heteroarenes | 1,1'-Sulfonyldiimidazole (generates SO₂F₂) | Two-chamber reactor | Aryl Fluorosulfates / Heteroaryl Fluorosulfates | nih.gov |

| Primary Alkyl Alcohols | Aromatic Sulfonyl Fluorides | 20 mol% BTMG, HMDS | Alkyl Sulfonates |

Mechanistic Considerations in SuFEx Reactions

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of modern click chemistry, prized for the exceptional stability of the resulting S(VI)-containing linkages and the latent reactivity of the S(VI)-F bond that can be selectively unleashed under specific conditions. rsc.org The mechanism of the SuFEx reaction is primarily driven by the high partial positive charge on the central sulfur atom, which makes it a prime target for nucleophilic attack. rsc.org

The process is essentially a nucleophilic substitution at the S(VI) center. The activation of the highly stable S-F bond is a critical step. This activation can be achieved through several means:

Proton or Silicon Activation : Protons (H⁺) or silyl (B83357) groups (R₃Si⁺) can activate the S-F bond, facilitating its exchange for an S-O bond when reacting with alcohols or silyl ethers. The formation of the very strong Si-F bond is a significant thermodynamic driving force in reactions involving silyl-protected nucleophiles. nih.govrsc.org

Base Catalysis : The reaction is often accelerated by catalysts. The reactivity of these catalysts generally correlates with their basicity (pKₐH value), with stronger bases like amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes being more effective than less basic tertiary amines (e.g., triethylamine). nih.govrsc.org These bases can deprotonate the nucleophile (e.g., an alcohol) to increase its nucleophilicity or interact with the sulfur center to facilitate the departure of the fluoride leaving group.

Lewis Acid Catalysis : More recently, metal Lewis acids such as Ca(NTf₂)₂ have been shown to catalyze SuFEx reactions, particularly for the formation of S-N bonds from sulfonyl fluorides and silyl amines. acs.org

Synthesis of Fluorosulfonyloxy-Substituted Compounds via Acid-Mediated Reactions

Acid catalysis provides an alternative pathway for the synthesis of fluorosulfonate compounds. A notable method involves an imidazole-to-fluorine exchange on sulfonyl imidazoles, which serve as stable S(VI) precursors. nih.gov This transformation is achieved using a simple mixture of acetic acid (AcOH) and potassium bifluoride (KHF₂H), furnishing a variety of sulfonyl fluorides in good to excellent yields. nih.gov This approach avoids the use of the often hard-to-prepare and unstable corresponding sulfonyl chlorides. nih.gov

Lewis acids have also been demonstrated to catalyze SuFEx reactions. For example, Ca(NTf₂)₂ can catalyze the reaction of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with silyl amines to produce sulfonamides, sulfamates, and sulfamides. acs.org Preliminary mechanistic studies suggest that the silicon atom in the silyl amine acts as a fluoride scavenger, which allows the Lewis acid to remain active in the catalytic cycle. acs.org This represents the first instance of broadly applying Lewis acid catalysis to SuFEx reactions. acs.org

Electrochemical Approaches to Fluorosulfonates

Electrochemical methods offer a sustainable and often milder alternative for the synthesis of fluorosulfonates, avoiding the need for harsh chemical oxidants or reagents. These methods typically rely on the generation of key reactive intermediates under the influence of an electric current.

One significant development is the electrochemical generation of the fluorosulfonyl radical (FSO₂•) from sulfuryl chlorofluoride (FSO₂Cl). nih.gov This radical can then participate in reactions such as the oxo-fluorosulfonylation of alkynes to produce β-keto sulfonyl fluorides. nih.gov This electrochemical protocol can be tuned to yield different products by simply adjusting the reaction conditions. nih.gov

Another approach involves the direct electrochemical fluorination of organic substrates. For instance, the regioselective anodic fluorination of S-alkyl benzothioates has been achieved using Et₄NF·4HF in dichloromethane, selectively introducing a fluorine atom at the α-position to the sulfur atom. researchgate.net While not a direct synthesis of fluorosulfonates, this demonstrates the principle of electrochemical C-F bond formation. The electrochemical fluorination of various alkyl-substituted pyridines has also been reported to yield perfluoro-(N-fluoroalkylpiperidines). rsc.org

Table 2: Overview of Electrochemical Fluorosulfonylation

| Substrate Type | Reagent/Fluorine Source | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Alkynes | FSO₂Cl, Air (as oxidant) | FSO₂• radical generation | β-Keto Sulfonyl Fluorides | nih.gov |

| S-Alkyl Benzothioates | Et₄NF·4HF | Regioselective α-fluorination | α-Fluoro Thioesters | researchgate.net |

| Alkyl-substituted Pyridines | Electrochemical Fluorination | Perfluorination and ring saturation | Perfluoro-(N-fluoroalkylpiperidines) | rsc.org |

Development of Novel Fluorosulfonylating Reagents

The demand for more efficient, safer, and versatile methods to introduce the sulfonyl fluoride moiety has spurred the development of novel fluorosulfonylating reagents. While sulfuryl fluoride and sulfuryl chlorofluoride are fundamental, their gaseous nature and reactivity profile can be limiting. Research has therefore focused on creating new reagents, particularly those that can serve as precursors to the fluorosulfonyl radical (FSO₂•), expanding the scope of fluorosulfonylation beyond traditional electrophilic pathways.

Sulfuryl chlorofluoride (FSO₂Cl) has emerged as a valuable precursor for the fluorosulfonyl radical (FSO₂•). The generation of this radical from FSO₂Cl has enabled a variety of new transformations. Under photoredox or electrochemical conditions, the S-Cl bond can be selectively cleaved to produce the FSO₂• radical.

Liao and co-workers first demonstrated the photoredox-catalyzed radical fluorosulfonylation of alkenes using FSO₂Cl, providing a novel route to alkenyl sulfonyl fluorides. nih.gov This method, however, can be complicated by undesired side reactions, such as chlorination, stemming from a radical chain mechanism.

Electrochemical methods have also successfully utilized FSO₂Cl as an FSO₂• source. An electroreductive protocol for the radical fluorosulfonylation of vinyl triflates has been developed using inexpensive graphite (B72142) felt electrodes, avoiding a sacrificial anode. The electrochemical oxo-fluorosulfonylation of alkynes with FSO₂Cl and air as the oxidant is another example of this strategy. nih.gov This approach has also been extended to the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions, creating a new class of versatile building blocks known as β-chloro alkenylsulfonyl fluorides (BCASF). These hubs can undergo further transformations at the chloride site while preserving the sulfonyl fluoride group.

To overcome the handling challenges associated with gaseous reagents like FSO₂Cl, significant effort has been directed towards developing bench-stable, solid-state precursors for the FSO₂• radical. nih.gov These reagents offer improved safety and ease of use, broadening the accessibility of radical fluorosulfonylation methods.

One prominent example is the development of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. acs.org These are bench-stable, crystalline solids that serve as effective FSO₂• radical precursors under photoredox conditions, enabling the efficient radical fluorosulfonylation of a wide range of olefins. acs.org

Another class of solid reagents is imidazolium-based fluorosulfonates (IMSF). nih.gov These air-stable, redox-active salts are designed to favor the stepwise formation of the FSO₂• radical via a single-electron transfer (SET) reduction process under photocatalysis. nih.gov This reagent has proven effective for the radical fluorosulfonylation, hydrofluorosulfonylation, and migratory difunctionalization of various unsaturated hydrocarbons. nih.gov The development of these solid reagents represents a significant step forward in making radical fluorosulfonylation a more practical and widely applicable synthetic tool. nih.govnih.gov

Table 3: Comparison of FSO₂• Radical Precursors

| Reagent | State | Activation Method | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sulfuryl Chlorofluoride (FSO₂Cl) | Gas | Photoredox Catalysis, Electrochemistry | Readily available precursor | Gaseous, potential for side reactions (chlorination) | nih.gov |

| 1-Fluorosulfonyl 2-aryl Benzoimidazolium Triflate (FABI) | Solid | Photoredox Catalysis | Bench-stable, easy to handle, high efficiency | Requires synthesis | acs.org |

| Imidazolium-based Fluorosulfonates (IMSF) | Solid | Photoredox Catalysis | Air-stable, versatile reactivity | Requires synthesis | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorosulfonates

NMR spectroscopy is an exceptionally powerful tool for the structural analysis of organofluorine compounds, including fluorosulfonates. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive examination of the molecular framework.

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the protons on the three carbon atoms of the propyl chain (CH₃-CH₂-CH₂-O-SO₂F). The protons on the carbon adjacent to the oxygen atom of the fluorosulfonate group (α-protons) will be the most deshielded and thus appear at the highest chemical shift (downfield). The protons on the central methylene (B1212753) group (β-protons) will be at an intermediate chemical shift, and the terminal methyl protons (γ-protons) will be the most shielded, appearing at the lowest chemical shift (upfield). The integration of these signals will be in a 2:2:3 ratio, respectively. docbrown.info

Similarly, the ¹³C NMR spectrum will display three signals for the three non-equivalent carbon atoms of the propyl group. docbrown.info The carbon atom bonded to the oxygen (Cα) will have the largest chemical shift due to the strong deshielding effect of the electronegative oxygen and the fluorosulfonate group. The chemical shifts of the other two carbons (Cβ and Cγ) will be progressively smaller. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Fluorosulfonyloxy-propane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~4.5 | ~75 |

| β-CH₂ | ~1.9 | ~25 |

| γ-CH₃ | ~1.0 | ~10 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹⁹F NMR is particularly informative for fluorinated compounds due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity and a wide range of chemical shifts, which minimizes the likelihood of signal overlap. azom.com In the case of this compound, the ¹⁹F NMR spectrum will exhibit a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this fluorine atom is characteristic of a fluorosulfonate group and is crucial for confirming its presence. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying different fluorine-containing functional groups. wikipedia.org

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within this compound, multidimensional NMR experiments are employed. ethz.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, the COSY spectrum would show a cross-peak between the α-CH₂ and β-CH₂ protons, and another between the β-CH₂ and γ-CH₃ protons, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. emerypharma.com It allows for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.com In the context of this compound, HMBC would be instrumental in confirming the connection between the propyl group and the fluorosulfonate moiety by showing a correlation between the α-protons of the propyl group and the carbon atom of the fluorosulfonate group (if applicable) or by showing correlations that help to piece the entire structure together.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in the assignment of the ¹³C spectrum. emerypharma.com

NMR spectroscopy is not only a tool for structural elucidation but also a valuable technique for monitoring the progress of a chemical reaction and assessing the purity of the final product. nih.gov The synthesis of this compound can be followed by taking periodic NMR spectra of the reaction mixture. The disappearance of starting material signals and the appearance of product signals can provide real-time information about the reaction kinetics and conversion. nih.gov

Furthermore, quantitative NMR (qNMR) can be used to determine the purity of the isolated this compound. nih.govyoutube.com By integrating the signals of the compound against a known internal standard, a precise and accurate measure of purity can be obtained. This is crucial for ensuring the quality and reliability of the compound for any subsequent applications. The high sensitivity and specificity of ¹⁹F NMR make it particularly well-suited for the purity assessment of fluorinated compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups, making these methods ideal for identifying the key structural features of this compound. docbrown.info

The fluorosulfonate group (-SO₂F) has several characteristic vibrational modes that can be observed in the IR and Raman spectra. The stretching vibrations of the sulfur-oxygen double bonds (S=O) and the sulfur-fluorine bond (S-F) are particularly diagnostic.

S=O Stretching: The S=O group in sulfonyl compounds typically exhibits two strong stretching bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching modes. For fluorosulfonates, these bands are expected to appear at relatively high wavenumbers due to the electron-withdrawing effect of the fluorine atom.

S-F Stretching: The S-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the fingerprint region. The position of this band is a reliable indicator of the presence of a sulfur-fluorine bond.

Raman spectroscopy can also be used to observe these vibrational modes. While the S=O stretching vibrations are often strong in both IR and Raman spectra, the S-F stretching vibration can sometimes be more prominent in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for the Fluorosulfonate Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Asymmetric S=O Stretch | 1400 - 1450 | Strong | Medium |

| Symmetric S=O Stretch | 1200 - 1250 | Strong | Strong |

| S-F Stretch | 800 - 900 | Strong | Medium-Strong |

The analysis of these characteristic vibrational modes, in conjunction with the data from NMR spectroscopy, provides a comprehensive and unambiguous structural determination of this compound. The IR and Raman spectra of related compounds, such as propane (B168953) and other fluorinated ethanes, can serve as useful references for interpreting the spectrum of this compound. scite.ainasa.govnist.gov

Absorption Cross-Section Determinations

The determination of absorption cross-sections is fundamental to understanding the interaction of a molecule with electromagnetic radiation. For a compound like this compound, this would typically be carried out using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.

Detailed research findings on the absorption cross-sections of this compound are not currently available in the public domain. However, the methodology for such a determination would be analogous to that used for other volatile organic compounds. For instance, studies on propane have utilized FTIR spectrometers to measure high-resolution absorption cross-sections over various spectral regions and at different temperatures and pressures. acs.orgchemrxiv.org

The process would involve:

Recording the infrared spectra of gaseous this compound at known concentrations, path lengths, and temperatures.

Calculating the absorption cross-section (σ) at specific wavenumbers (ν) using the Beer-Lambert law, where absorbance is proportional to the product of concentration, path length, and the absorption cross-section.

The resulting data would be crucial for atmospheric modeling, should the compound be present in the atmosphere, and for quantitative analysis. A hypothetical dataset for the prominent infrared absorption bands of this compound, based on characteristic functional group frequencies, is presented below. The strong absorptions would be expected from the S=O and S-F stretching vibrations.

Hypothetical Infrared Absorption Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Cross-Section |

|---|---|---|

| Asymmetric SO₂ Stretch | 1400 - 1450 | High |

| Symmetric SO₂ Stretch | 1180 - 1220 | High |

| S-F Stretch | 800 - 900 | High |

| C-O Stretch | 1000 - 1100 | Medium |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, techniques such as electron ionization (EI) or chemical ionization (CI) followed by mass analysis would be employed.

While a specific mass spectrum for this compound is not published, the fragmentation can be predicted based on the known behavior of related alkyl sulfonates and sulfonyl chlorides. acs.orgresearchgate.netacs.orgaaqr.org The molecular ion (M⁺•) would be expected, and its accurate mass measurement would confirm the molecular formula (C₃H₇FO₃S).

Key fragmentation pathways would likely involve:

Cleavage of the C-O bond: This would be a major fragmentation pathway, leading to the formation of a propyl cation ([C₃H₇]⁺) and a fluorosulfonate radical, or a propyl radical and a fluorosulfonate cation ([FSO₃]⁺).

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide. researchgate.netaaqr.org

Cleavage of the S-F bond: This would result in the loss of a fluorine atom.

Fragmentation of the propyl chain: The [C₃H₇]⁺ ion would likely undergo further fragmentation to produce smaller carbocations like [C₂H₅]⁺ and [CH₃]⁺.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 142 | [C₃H₇FO₃S]⁺• | C₃H₇FO₃S | Molecular Ion (M⁺•) |

| 123 | [C₃H₇O₃S]⁺ | C₃H₇O₃S | Loss of F• |

| 99 | [FSO₃]⁺ | FSO₃ | Cleavage of the C-O bond |

| 78 | [C₃H₇FS]⁺• | C₃H₇FS | Loss of O₂ |

| 64 | [SO₂]⁺• | SO₂ | Sulfur dioxide cation |

| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation, likely a prominent peak |

Integration of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, the integration of experimental spectroscopic data with theoretical calculations provides a powerful approach for definitive structural elucidation and for understanding molecular properties. For this compound, this would involve using computational chemistry methods, such as Density Functional Theory (DFT), to predict spectroscopic parameters and compare them with experimental results. researchgate.netnih.gov

Vibrational Spectra:

Theoretical Calculation: DFT calculations, using appropriate basis sets (e.g., 6-311++G**), can predict the vibrational frequencies and intensities of the infrared and Raman spectra of this compound. researchgate.net These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule.

Integration: By comparing the calculated vibrational spectrum with the experimental FTIR and Raman spectra, a detailed and confident assignment of the spectral features can be achieved. Discrepancies between experimental and calculated frequencies can often be resolved by applying a scaling factor to the calculated values.

NMR Spectra:

Theoretical Calculation: DFT methods can also predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Integration: Comparing these predicted chemical shifts with the experimentally obtained NMR spectra would confirm the connectivity and chemical environment of the atoms within the molecule.

Reactivity and Electronic Properties:

Theoretical Calculation: Advanced calculations can determine electronic properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.govacs.org For sulfonyl fluorides, the LUMO energy has been shown to correlate with their reactivity and hydrolytic stability. nih.govacs.org

Integration: Experimental kinetic studies of this compound's reactivity could be correlated with its calculated LUMO energy to build predictive models for its behavior in various chemical environments.

Illustrative Comparison of Experimental vs. Theoretical Data for a Related Sulfonyl Fluoride (B91410)

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| Asymmetric SO₂ Stretch (cm⁻¹) | 1415 | 1425 |

| Symmetric SO₂ Stretch (cm⁻¹) | 1205 | 1212 |

| ¹⁹F NMR Chemical Shift (ppm) | +45.2 | +46.8 |

This integrated approach provides a much higher level of confidence in the structural assignment and a deeper understanding of the molecule's properties than either experimental or theoretical methods alone.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 1-Fluorosulfonyloxy-propane is foundational to its study and application. Future research must prioritize the development of sustainable and efficient methods for its preparation, moving beyond traditional approaches that may involve hazardous reagents or produce significant waste.

Key areas of focus will include:

Catalytic Approaches: The development of catalytic systems for the direct fluorosulfonylation of propanol (B110389) or its derivatives would be a significant advancement. This could involve exploring transition-metal catalysis or organocatalysis to facilitate the reaction with a suitable fluorosulfonylating agent under mild conditions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, better temperature control, and the potential for straightforward scaling-up. nih.gov Investigating the synthesis of this compound in a flow reactor could lead to higher yields, reduced reaction times, and a more environmentally benign process. nih.govnih.gov

Electrochemical Synthesis: Electrosynthesis represents a green and powerful tool in modern organic chemistry. researchgate.netresearchgate.net Future work could explore the electrochemical activation of a propane (B168953) source or a propanol-derived precursor in the presence of a fluoride (B91410) source to construct the this compound scaffold. researchgate.netresearchgate.net This method avoids the need for chemical oxidants, reducing the environmental impact. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Research into identifying or engineering enzymes, such as sulfotransferases, that can catalyze the transfer of a fluorosulfate (B1228806) group to propanol would be a groundbreaking, albeit challenging, endeavor.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Catalytic Synthesis | Lower activation energy, high selectivity, reduced waste. | Catalyst design and stability, substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. nih.govnih.gov | Reactor design, optimization of flow parameters. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, mild conditions. researchgate.netresearchgate.net | Electrode material selection, electrolyte optimization. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity, green conditions. | Enzyme discovery and engineering, substrate specificity. |

Exploration of Novel Reactivity Modes

The reactivity of the fluorosulfate group is a cornerstone of its utility in synthesis. While its behavior as a leaving group is known, a deeper exploration of the reactivity of this compound is warranted.

Future investigations should target:

Reactions with a Broader Range of Nucleophiles: Systematically studying the reactions of this compound with a diverse array of nucleophiles will be crucial to map its reactivity profile. This includes soft and hard nucleophiles, as well as those with varying steric demands.

Transition-Metal Catalyzed Cross-Coupling Reactions: Aryl and vinyl fluorosulfates have emerged as effective electrophiles in cross-coupling reactions. A key research avenue will be to determine if this compound can participate in similar transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Radical Chemistry: Investigating the potential of this compound to engage in radical reactions could unlock new synthetic pathways. This might involve photoredox catalysis or other methods to initiate radical formation and subsequent transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For a relatively unexplored compound like this compound, in silico studies can provide invaluable insights and guide experimental work.

Future computational efforts should include:

DFT Calculations: Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of this compound, as well as to model its reactivity. researchgate.net This can help in understanding bond strengths, reaction mechanisms, and predicting the outcomes of reactions. researchgate.net

Molecular Dynamics Simulations: To understand the conformational dynamics and interactions of this compound in different solvent environments, molecular dynamics simulations will be instrumental. This is particularly relevant for predicting its behavior in complex reaction mixtures or biological systems.

Predictive Models for Reactivity and Properties: By combining computational data with machine learning algorithms, it may be possible to develop predictive models for the reactivity of this compound under various conditions. This could accelerate the discovery of new reactions and applications.

Integration with Emerging Technologies in Chemical Synthesis

The synergy between chemical synthesis and emerging technologies is paving the way for unprecedented efficiency and discovery. The study of this compound should leverage these advancements.

Key integrations to explore are:

High-Throughput Experimentation: Utilizing automated, high-throughput screening platforms can rapidly evaluate a wide range of reaction conditions for the synthesis and application of this compound. This can accelerate the optimization process and the discovery of novel reactivity.

Machine Learning-Assisted Synthesis Planning: As more data on the reactivity of fluorosulfates becomes available, machine learning algorithms could be trained to predict optimal synthetic routes to and from this compound.

In Situ Reaction Monitoring: Employing advanced spectroscopic techniques (e.g., NMR, IR, Raman) for the real-time monitoring of reactions involving this compound will provide detailed kinetic and mechanistic data, leading to a deeper understanding of its chemical behavior.

Uncharted Chemical Space and Functional Material Discovery

A primary driver for the study of new chemical entities is the potential to unlock novel applications, particularly in the realm of functional materials. While speculative, the unique properties of this compound could be harnessed in several ways.

Future research could venture into:

Polymer Chemistry: Investigating the use of this compound as a monomer or an initiator in polymerization reactions could lead to the development of new polymers with unique properties, such as enhanced thermal stability or specific functionalities.

Surface Modification: The reactive fluorosulfate group could be used to chemically modify surfaces, imparting new properties such as hydrophobicity or biocompatibility. This could have applications in materials science and biomedical engineering.

Probe for Chemical Biology: If this compound exhibits specific reactivity towards certain biological nucleophiles, it could be developed into a chemical probe for studying biological processes.

Exploring this uncharted chemical space will require a multidisciplinary approach, combining organic synthesis, polymer science, and materials science to fully realize the potential of this intriguing molecule. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.